4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide
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Overview
Description
4-Acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is a chemical compound characterized by its complex structure, which includes an acetyl group, a benzamide moiety, and a 1,3-dioxoisoindolin-4-yl group
Mechanism of Action
Target of Action
The compound 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them a valuable scaffold for developing new therapeutic agents . .
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone derivative, followed by acylation with acetyl chloride to introduce the acetyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides or isoindolinones.
Scientific Research Applications
Chemistry: In chemistry, 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition. It has been investigated for its ability to inhibit certain enzymes that play a role in disease processes.
Medicine: In the medical field, this compound has been explored for its therapeutic properties. It has been studied for its potential use in treating conditions such as cancer, inflammation, and neurodegenerative diseases.
Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for various applications, including drug design and material science.
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-4-yl)acetamide
4-acetyl-N-(isoindolin-4-yl)benzamide
N-(1,3-dioxoisoindolin-4-yl)benzamide
Uniqueness: 4-Acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide stands out due to its specific structural features, which confer unique reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
4-acetyl-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-9(20)10-5-7-11(8-6-10)15(21)18-13-4-2-3-12-14(13)17(23)19-16(12)22/h2-8H,1H3,(H,18,21)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWZGRBOGFTARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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